N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group attached to a piperidinyl ring, which is further connected to a pyridine-3-sulfonamide moiety.
Mechanism of Action
Target of Action
Similar compounds such as imatinib are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
It’s worth noting that similar compounds like imatinib work by binding to the inactive form of the abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the kinase, preventing the phosphorylation of substrates and thus disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
Compounds like imatinib that inhibit tyrosine kinases can affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell cycle progression, survival, and growth . By inhibiting tyrosine kinases, these compounds can disrupt this pathway, potentially leading to the inhibition of cell proliferation and survival .
Result of Action
Similar compounds like imatinib that inhibit tyrosine kinases can lead to the disruption of cell signaling pathways, potentially inhibiting cell proliferation and promoting cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the formation of the piperidinyl ring. One common approach is to react pyrimidin-2-yl with piperidine-4-ylmethylamine under controlled conditions to form the intermediate piperidinyl compound. Subsequent sulfonation with pyridine-3-sulfonic acid completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of pyridine-3-sulfonic acid derivatives.
Reduction: Reduction of the pyridine ring to form pyridine-3-amine derivatives.
Substitution: Introduction of various functional groups at the pyrimidinyl or piperidinyl positions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are leveraged to create innovative products with enhanced performance.
Comparison with Similar Compounds
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methanol: Similar structure but lacks the sulfonamide group.
N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: Contains a benzyl group instead of the pyridine-3-sulfonamide moiety.
Uniqueness: N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-23(22,14-3-1-6-16-12-14)19-11-13-4-9-20(10-5-13)15-17-7-2-8-18-15/h1-3,6-8,12-13,19H,4-5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKZIQBHPHHCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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